3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+)

Description

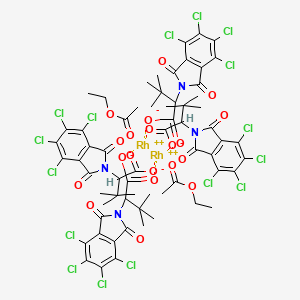

The compound 3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) is a rhodium(II) complex featuring two distinct ligands:

Ethyl acetate: A common solvent and weakly coordinating ligand, likely stabilizing the rhodium center through labile interactions.

Rhodium(II) complexes are renowned for their catalytic roles in cyclopropanation, C–H activation, and asymmetric synthesis.

Properties

IUPAC Name |

3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C14H11Cl4NO4.2C4H8O2.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;2*1-3-6-4(2)5;;/h4*10H,1-3H3,(H,22,23);2*3H2,1-2H3;;/q;;;;;;2*+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJWKGUDHSMMRL-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H56Cl16N4O20Rh2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1974.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) involves the reaction of rhodium acetate with N-tetrachlorophthaloyl-(S)-tert-leucine in the presence of ethyl acetate. The reaction is typically carried out under inert conditions to prevent oxidation and degradation of the product. The reaction mixture is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The product is then packaged in glass bottles with plastic inner tubes to maintain its stability and prevent contamination .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.

Reduction: It can be reduced to form lower oxidation state rhodium complexes.

Substitution: Ligand substitution reactions can occur, where the ethyl acetate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various rhodium complexes with different oxidation states and ligand environments. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .

Scientific Research Applications

3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) has a wide range of scientific research applications:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.

Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) involves its role as a chiral catalyst. The compound facilitates the formation of chiral centers in organic molecules by providing a chiral environment around the rhodium center. This is achieved through the coordination of the substrate to the rhodium center, followed by the transfer of chirality from the ligand to the substrate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogenated Isoindole-Dione Ligands

- (2R)-3,3-Dimethyl-2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) (): Key Difference: Fluorine substituents (tetrafluoro) instead of chlorine. Impact: Fluorine’s smaller atomic radius and stronger electronegativity may reduce steric hindrance and increase ligand lability, altering catalytic activity or stability compared to the tetrachloro variant. Synthesis: Likely via similar routes as the tetrachloro compound, with fluorinated precursors.

Borylated Tetrachlorophthalimide Analogues ():

- Structure : 4,5,6,7-Tetrachloro-2-(boron-containing benzyl)isoindoline-1,3-dione.

- Application : Used in Suzuki-Miyaura cross-coupling reactions due to boron’s reactivity.

- Contrast : The rhodium complex focuses on catalysis, while borylated derivatives serve as coupling partners in organic synthesis.

Metal Complexes with Related Ligands

- Rhodium(II) Carboxylates: Example: Rhodium(II) acetate [Rh₂(OAc)₄].

Palladium Isoindole Complexes :

Non-Metallic Tetrachloro-Dioxoisoindol Derivatives

Data Tables

Table 1: Comparative Properties of Halogenated Isoindole-Dione Complexes

Table 2: Catalytic Performance of Rhodium Complexes

Research Findings and Discussion

- Synthetic Challenges : The tetrachloro-dioxoisoindol ligand’s steric bulk complicates rhodium coordination, necessitating optimized conditions (e.g., low-temperature metalation) .

- Biological vs. Catalytic Utility: Non-metallic tetrachloro-dioxoisoindol derivatives (e.g., sulphonamides) exploit hydrogen-bonding interactions for enzyme inhibition, while the rhodium complex leverages metal-ligand cooperation for catalysis .

Biological Activity

3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) is a complex organic compound notable for its unique structural features and potential biological activities. This compound combines a dimethyl-substituted butanoate with a tetrachloroisoindole derivative and rhodium ions, which may enhance its chemical reactivity and applications in medicinal chemistry and catalysis. This article explores the biological activity of this compound, drawing on various research findings and case studies.

Molecular Composition

The molecular formula of 3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) is complex due to the presence of multiple functional groups, including:

- Dimethyl-substituted butanoate

- Tetrachloroisoindole derivative

- Rhodium ion coordination

These components contribute to its unique properties that may influence its biological activities.

Structural Features

| Feature | Description |

|---|---|

| Dimethyl Group | Enhances lipophilicity and potential membrane permeability |

| Tetrachloro Group | May increase reactivity and biological interactions |

| Rhodium Coordination | Provides catalytic properties that can enhance reaction rates |

Overview of Biological Activities

Compounds containing isoindole derivatives have been reported to exhibit a range of biological activities, including:

- Antimicrobial effects

- Anticancer properties

- Enzyme inhibition

The specific biological activities of 3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) are still under investigation. However, initial studies suggest potential efficacy in various therapeutic areas.

Case Studies and Research Findings

- Anticancer Activity : Preliminary studies indicate that isoindole derivatives can induce apoptosis in cancer cells. For instance, a study on similar compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

- Antimicrobial Properties : Research has shown that compounds with tetrachloro substitutions can exhibit enhanced antimicrobial activity. A comparative study highlighted that compounds with similar structures displayed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition : The rhodium(II) complexes are known for their ability to act as enzyme inhibitors. A study explored the inhibition of certain metabolic enzymes by related rhodium complexes, suggesting that the presence of the isoindole moiety may modulate enzyme activity.

The proposed mechanisms through which 3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+) exerts its biological effects include:

- Formation of Reactive Intermediates : The dioxoisoindole structure may facilitate the generation of reactive intermediates capable of interacting with cellular macromolecules.

- Metal Coordination Effects : The rhodium ion may enhance the reactivity of the compound through coordination chemistry, influencing its interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,3-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate in laboratory settings?

- Methodological Answer: Multi-step synthesis involving halogenated isoindole intermediates is recommended. For example, analogous tetrachloroisoindol derivatives can be synthesized via cyclocondensation reactions using 1,4-dioxane as a solvent (as demonstrated in benzoylisothiocyanate-based syntheses). Ethyl acetate can serve as a co-solvent or purification medium due to its polarity and compatibility with halogenated intermediates .

Q. How can researchers characterize the purity and structural integrity of ethyl acetate in rhodium-containing complexes?

- Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) to confirm ligand coordination and high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity. Reagents like potassium ferrocyanide and phosphate buffer (pH 7.4) can stabilize rhodium complexes during analysis .

Q. What analytical techniques are critical for verifying the stability of tetrachloro-isoindol derivatives under varying pH conditions?

- Methodological Answer: Employ dynamic light scattering (DLS) to monitor aggregation and Fourier-transform infrared spectroscopy (FTIR) to track pH-dependent degradation of the dioxoisoindol ring. Cross-reference with mass spectrometry (MS) to identify byproducts .

Advanced Research Questions

Q. What catalytic mechanisms underpin rhodium(II)-mediated reactions involving tetrachloroisoindol derivatives?

- Methodological Answer: Rhodium(II) likely acts as a redox-active center, facilitating electron transfer in cycloaddition or cross-coupling reactions. Computational modeling (e.g., density functional theory, DFT) can elucidate ligand-rhodium interactions, while X-ray absorption spectroscopy (XAS) validates oxidation states .

Q. How can researchers resolve contradictions in spectroscopic data for tetrachloroisoindol derivatives synthesized under different conditions?

- Methodological Answer: Apply multivariate statistical analysis (e.g., principal component analysis, PCA) to correlate reaction parameters (temperature, solvent polarity) with spectral outcomes. For instance, steric hindrance from the 3,3-dimethyl group may explain NMR signal splitting discrepancies .

Q. What experimental designs are effective for probing structure-activity relationships (SAR) in rhodium-ethyl acetate complexes?

- Methodological Answer: Use a fractional factorial design to systematically vary ligand ratios, solvent polarity (e.g., ethyl acetate vs. acetonitrile), and rhodium loading. Monitor catalytic efficiency in model reactions (e.g., hydrogenation) and correlate with crystallographic data .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction conditions for rhodium-catalyzed processes?

- Methodological Answer: Train machine learning models on historical kinetic data to predict optimal temperature, pressure, and solvent ratios. Integrate with COMSOL’s fluid dynamics modules to simulate mass transfer limitations in batch reactors .

Q. What theoretical frameworks guide the interpretation of rhodium’s role in stabilizing tetrachloroisoindol intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.